(S)-2-Aminobutane-1,4-dithiol hydrochloride (DTBA, CAS: 1363376-98-0) is a potent, non-racemic dithiol reducing agent synthesized from L-aspartic acid [1]. Serving as a high-performance, procurement-ready alternative to traditional reagents like dithiothreitol (DTT) and β-mercaptoethanol (βME), DTBA is primarily utilized for the rapid reduction of disulfide bonds in proteins, peptides, and small molecules . Its molecular architecture features a primary amine group alongside two thiol groups, which depresses its thiol pKa values and provides a functional handle for downstream removal or resin conjugation [1]. For industrial and biochemical procurement, DTBA is valued not only for its enhanced kinetic profile at physiological and mildly acidic pH but also for its superior processability, enabling simplified purification workflows via cation-exchange chromatography .
Substituting DTBA with generic reducing agents like DTT or βME often introduces significant kinetic and process bottlenecks. At neutral pH, over 99% of DTT's thiol groups are protonated and unreactive, leading to sluggish reduction rates that require large molar excesses or extended incubation times [1]. Furthermore, DTT lacks an ionizable functional group other than its thiols, making its post-reaction removal highly reliant on time-consuming dialysis or size-exclusion chromatography . In contrast, the primary amine of DTBA lowers the pKa of its adjacent thiols, dramatically accelerating reduction kinetics at pH 5.5–7.0 [1]. Crucially, this amine group allows DTBA to be quantitatively sequestered by standard cation-exchange resins, preventing residual reducing agent from interfering with downstream assays, labeling reactions, or formulation steps .
The presence of the protonated primary amine in DTBA exerts strong Coulombic and inductive effects, significantly lowering its thiol pKa values compared to standard dithiols [1]. Titration studies demonstrate that DTBA possesses thiol pKa values of 8.2 and 9.3, approximately one full unit lower than those of DTT (9.2 and 10.1) [1]. At pH 7.0, this structural advantage results in a substantially higher fraction of DTBA existing in the reactive thiolate state, directly driving its superior reduction kinetics without requiring highly basic conditions [1].
| Evidence Dimension | Thiol pKa values |
| Target Compound Data | pKa = 8.2 and 9.3 |
| Comparator Or Baseline | DTT (pKa = 9.2 and 10.1) |
| Quantified Difference | ~1 unit lower pKa for DTBA |
| Conditions | Aqueous solution, pH titration monitored by UV spectroscopy |
A lower pKa ensures faster reduction rates at neutral and mildly acidic pH, reducing the necessary reagent excess and incubation time in sensitive biological workflows.
DTBA exhibits markedly faster reaction kinetics when reducing standard small-molecule disulfides. When compared head-to-head with DTT, DTBA reduces oxidized β-mercaptoethanol 3.5-fold faster at pH 7.0 and 4.4-fold faster at pH 5.5 [1]. Furthermore, when applied to oxidized L-glutathione, DTBA achieves a 5.2-fold higher reduction rate at pH 7.0[1]. This acceleration is attributed both to the increased availability of the reactive thiolate and favorable Coulombic interactions between the cationic DTBA and anionic substrates [1].
| Evidence Dimension | Disulfide reduction rate (oxidized L-glutathione) |
| Target Compound Data | 5.2-fold rate acceleration |
| Comparator Or Baseline | DTT (baseline rate = 1x) |
| Quantified Difference | 5.2x faster reduction |
| Conditions | pH 7.0, aqueous buffer |
Faster kinetics translate to shorter processing times and higher throughput for the preparation of reduced small molecules and peptide precursors.
The structural profile of DTBA enables highly efficient reduction of disulfide bonds within complex protein environments, particularly those with hydrophobic or anionic active sites [1]. In kinetic assays measuring the activation of the cysteine-dependent protease papain, DTBA reduced the critical active-site disulfide bond 14-fold faster than DTT . This profound acceleration highlights DTBA's utility in rapidly restoring enzymatic activity or preparing proteins for structural analysis without prolonged exposure to harsh reducing environments [1].
| Evidence Dimension | Rate of papain active-site disulfide reduction |
| Target Compound Data | 14-fold rate acceleration |
| Comparator Or Baseline | DTT (baseline rate = 1x) |
| Quantified Difference | 14x faster reduction |
| Conditions | Papain activation assay, 0.10 M imidazole–HCl buffer, pH 7.0 |
Rapid protein reduction minimizes the risk of target degradation and is critical for time-sensitive biochemical assays and biopharmaceutical processing.
A major procurement advantage of DTBA over DTT is its post-reaction processability. Because DTT contains only hydroxyl and thiol groups, its removal typically necessitates dialysis or size-exclusion chromatography, which are difficult to scale and time-consuming [1]. In contrast, the primary amine group of DTBA remains protonated at neutral pH, allowing both the oxidized and unreacted reduced forms of the reagent to be rapidly and quantitatively sequestered using standard cation-exchange resins . This enables a simple filtration or flow-through step to yield a pure, reductant-free product [1].
| Evidence Dimension | Method of post-reaction reductant removal |
| Target Compound Data | Rapid sequestration via cation-exchange resin |
| Comparator Or Baseline | DTT (requires dialysis or gel filtration) |
| Quantified Difference | Single-step solid-phase scavenging vs. multi-hour dialysis |
| Conditions | Post-reduction purification workflows at neutral pH |
Eliminating dialysis steps drastically reduces downstream processing time and simplifies the transition from reduction to subsequent labeling or formulation steps.
Due to its 14-fold faster reduction of specific protein disulfides (e.g., papain) compared to DTT, DTBA is the optimal choice for workflows requiring rapid activation of cysteine proteases or refolding of heavily disulfide-bonded recombinant proteins [1]. Its efficiency at neutral to mildly acidic pH prevents the base-catalyzed degradation often associated with other reducing agents .
When preparing antibodies, peptides, or oligonucleotides for maleimide or iodoacetamide conjugation, residual reducing agent must be completely removed to prevent quenching of the labeling reagent [1]. DTBA's compatibility with rapid cation-exchange scavenging allows for immediate, dialysis-free purification of the reduced biomolecule, ensuring higher conjugation yields and streamlined processing.
The primary amine of DTBA serves as a facile handle for covalent attachment to solid supports, enabling the synthesis of immobilized reducing resins [1]. These DTBA-functionalized resins can be utilized in flow chemistry or batch processes to reduce substrates without introducing any soluble reducing agent into the product stream, a critical advantage for continuous biomanufacturing [1].
In peptide synthesis via NCL, a reliable and fast-acting thiol additive is required to maintain the reactive thioester and keep cysteine residues reduced [1]. DTBA's lower pKa and accelerated kinetics at the typical pH of NCL (pH 6.5–7.5) make it a highly effective additive, particularly for difficult ligations where DTT is too slow or inefficient [1].
Irritant